Boc-D-Pen(Npys)-OH

Description

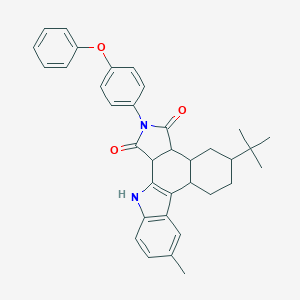

Boc-D-Pen(Npys)-OH (CAS: 250375-03-2) is a protected penicillamine derivative featuring a tert-butoxycarbonyl (Boc) group for amino protection and a 3-nitro-2-pyridinesulfenyl (Npys) group for thiol protection. Its molecular formula is C₁₅H₂₁N₃O₆S₂, with a molecular weight of 403.47–403.48 g/mol . The compound is widely used in peptide synthesis and bioconjugation, particularly for site-specific disulfide bond formation due to the Npys group’s reactivity . Its D-configuration (penicillamine) introduces steric effects that influence molecular interactions, distinguishing it from L-enantiomers .

Properties

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMFCGVAENSRSY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(Npys)-OH typically involves the protection of the amino group of D-penicillamine with a Boc group, followed by the introduction of the 3-nitro-2-pyridinesulfenyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The Npys (3-nitro-2-pyridinesulfenyl) group enables controlled oxidation to form disulfide bonds, essential for stabilizing peptide structures.

Example :

Air oxidation of Boc-D-Pen(Npys)-OH-containing peptides in 0.05 M ammonium acetate (pH 7.5–8) yields stable disulfide bonds, monitored via HPLC .

Reduction Reactions

The Npys group is selectively cleaved under reducing conditions to regenerate free thiols.

Research Insight :

Reduction with TCEP in aqueous buffers (pH 6–7) achieves >95% thiol recovery, critical for site-specific conjugation .

Substitution Reactions

The electrophilic Npys group undergoes nucleophilic substitution, enabling diverse functionalization.

Case Study :

this compound reacted with Fmoc-Cys(Mmt)-OH on MBHA resin yielded heterodimeric disulfides after Mmt removal with 1% TFA .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions without affecting the Npys moiety.

| Reagents | Conditions | Compatibility |

|---|---|---|

| Trifluoroacetic acid (TFA) | 50% TFA in DCM, 30 min | Stable disulfide bonds retained |

| Aqueous H₃PO₄ | 85% H₃PO₄, 25°C, 2h | Selective Boc removal in multi-protected systems |

Key Finding :

Phosphoric acid deprotection preserves acid-labile groups (e.g., Cbz carbamates) .

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

Boc-D-Pen(Npys)-OH is widely utilized across various domains:

Chemistry

- Peptide Synthesis: Serves as a building block for synthesizing complex peptides and proteins, enabling the introduction of specific functionalities through the Npys group.

Biology

- Protein Folding Studies: Used to investigate protein folding mechanisms and the formation of disulfide bonds, which are essential for the structural integrity of proteins.

Medicine

- Drug Development: Plays a role in developing peptide-based therapeutics, particularly in creating analogs of biologically active peptides that exhibit improved potency and selectivity. For instance, analogs of enkephalins have been synthesized using this compound to enhance their therapeutic efficacy .

Case Study 1: Disulfide Bond Formation

In a study focusing on cell-penetrating peptides, this compound was utilized to create disulfide-linked peptides that demonstrated enhanced cellular uptake compared to their unmodified counterparts. This underscores its utility in developing peptide-based delivery systems for therapeutic agents .

Case Study 2: Peptide-Based Therapeutics

Research into the development of oxytocin analogs highlighted the importance of disulfide linkages formed using this compound. These modifications were essential for maintaining biological activity, illustrating the compound's critical role in drug design .

Mechanism of Action

The mechanism of action of Boc-D-Pen(Npys)-OH involves the protection and deprotection of amino groups in peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The 3-nitro-2-pyridinesulfenyl group facilitates the formation of disulfide bonds, which are crucial for the structural integrity of peptides and proteins. The compound interacts with molecular targets such as thiol groups in cysteine residues, promoting the formation of stable disulfide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-D-Pen(Npys)-OH with structurally related compounds:

Stability and Handling

- Solubility : this compound is typically dissolved in DMSO for stock solutions (10 mM), requiring strict avoidance of freeze-thaw cycles . In contrast, Fmoc-D-Pen(Acm)-OH’s solubility depends on its Fmoc group, which is more hydrophobic than Boc .

- Purity : Commercial this compound is >98% pure, ensuring reliability in research applications .

Biological Activity

Boc-D-Pen(Npys)-OH, a derivative of D-penicillamine, is an important compound in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and applications in research, supported by case studies and relevant data.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 3-nitro-2-pyridinesulfenyl (Npys) group on the thiol. Its molecular formula is , with a melting point of 108-115°C and a density of 1.168 g/cm³ . The Npys group is particularly noteworthy for its role in facilitating disulfide bond formation, which is critical in the synthesis of biologically active peptides.

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (Boc and Npys) shield reactive sites during the synthesis process, allowing for selective coupling reactions. Upon deprotection, this compound can participate in forming disulfide bonds, enhancing the stability and functionality of synthesized peptides .

1. Cell Penetration and Uptake

Research has demonstrated that peptides synthesized using this compound exhibit enhanced cellular uptake due to the presence of the Npys group. For instance, studies have shown that disulfide-linked peptides formed from this compound can penetrate cell membranes more effectively than their non-modified counterparts . This property is particularly valuable for drug delivery systems targeting intracellular pathways.

2. Antioxidant Properties

This compound has been investigated for its potential antioxidant activity. The Npys moiety can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in cells. This activity suggests that compounds derived from this compound could be beneficial in therapeutic contexts where oxidative damage is a concern .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). It allows for the creation of cyclic peptides and complex structures that are crucial for various biological functions. The ability to form stable disulfide bonds enhances the structural integrity of these peptides, making them suitable candidates for therapeutic agents .

Drug Development

The compound's ability to facilitate the formation of biologically active peptides positions it as a valuable tool in drug development. Its derivatives have been explored for applications in treating diseases where peptide hormones play a critical role, such as diabetes and hormonal disorders .

Case Study 1: Enhancing Drug Delivery

A study investigated the use of this compound-derived peptides in targeted drug delivery systems. Researchers found that these peptides could effectively deliver therapeutic agents into cancer cells, demonstrating significant increases in uptake compared to traditional delivery methods. Flow cytometry results indicated an uptake efficiency increase by up to 50% when using Npys-modified peptides .

Case Study 2: Antioxidant Activity

Another study focused on evaluating the antioxidant properties of this compound. The findings revealed that this compound could significantly reduce oxidative stress markers in cell cultures, suggesting potential applications in preventing cellular damage associated with aging and various diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Pen(Npys)-OH, and what critical parameters influence its yield and purity?

- Methodological Answer : Synthesis typically involves activating Boc-protected cysteine derivatives (e.g., Boc-Cys(Npys)-OH) with coupling reagents like HBTU in the presence of DIEA in DMF. Critical parameters include reaction temperature (e.g., ice-water bath for 10 minutes to prevent side reactions), stoichiometric ratios (e.g., 1.2 equivalents of HBTU), and purification via column chromatography (e.g., silica gel with DCM/methanol gradients) or preparative HPLC . Storage conditions (-20°C for liquids, sealed dry powder at 2–8°C) also impact stability and reproducibility .

Q. How should this compound be characterized to confirm its structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Monitor reaction progress and purity using reverse-phase columns with UV detection (e.g., 220 nm or 280 nm for nitro-pyridinesulfenyl groups) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for exact mass).

- NMR : Verify stereochemistry and functional group integrity (e.g., ¹H/¹³C NMR for Boc and Npys group signals).

Cross-referencing with literature data ensures accuracy .

Q. What are the recommended storage conditions and solubility profiles for this compound to ensure experimental reproducibility?

- Methodological Answer : Store lyophilized powder under inert gas at 2–8°C for short-term use; for long-term storage, keep at -80°C. Solubility in DMF or DMSO (10–50 mg/mL) is optimal for peptide synthesis. Avoid aqueous buffers unless under controlled pH (e.g., neutral conditions) to prevent premature thiol oxidation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis, especially with sterically hindered residues?

- Methodological Answer : Use pre-activation strategies:

- Activate the carboxyl group with HBTU/HOBt in DMF for 5–10 minutes before adding to resin-bound peptides.

- Increase coupling time (2–4 hours) and use microwave-assisted synthesis (40–50°C) to overcome steric hindrance.

Monitor efficiency via Kaiser test or HPLC .

Q. What analytical methods are most effective for detecting and resolving disulfide bond formation inconsistencies when using this compound?

- Methodological Answer :

- HPLC-MS : Track disulfide intermediates under reducing vs. non-reducing conditions.

- Ellman’s Assay : Quantify free thiols to assess incomplete deprotection or oxidation.

- Circular Dichroism (CD) : Confirm secondary structural changes due to misfolded disulfides.

Adjust reaction pH (7.0–8.5) and use redox buffers (e.g., glutathione) to control thiol-disulfide exchange kinetics .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage or under varying experimental conditions?

- Methodological Answer :

- Lyophilization : Remove residual solvents to prevent hydrolysis.

- Inert Atmosphere : Store under argon or nitrogen to minimize air exposure.

- Antioxidants : Add 0.1% TCEP or ascorbic acid to solutions for short-term use.

Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and compare degradation profiles via HPLC .

Q. How does the presence of the Npys group influence the kinetics of thiol-disulfide exchange reactions compared to other protecting groups (e.g., Trt, Acm)?

- Methodological Answer : The Npys group enhances electrophilicity, facilitating faster disulfide formation under mild oxidative conditions (e.g., air oxidation at pH 7.4). Compare kinetics using:

- Stopped-Flow Spectroscopy : Measure reaction rates with varying thiol concentrations.

- Thiol-Trapping Assays : Use DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to quantify free thiols over time.

Npys-mediated reactions typically achieve >90% conversion within 1 hour, outperforming Trt (requiring strong oxidizers like iodine) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.